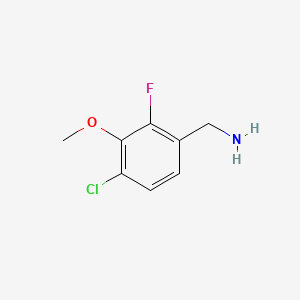

4-Chloro-2-fluoro-3-methoxybenzylamine

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-3-methoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-3-methoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-fluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDUJMZHJQGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251542 | |

| Record name | 4-Chloro-2-fluoro-3-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-34-2 | |

| Record name | 4-Chloro-2-fluoro-3-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-3-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-2-fluoro-3-methoxybenzylamine" CAS number 1323966-34-2

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzylamine (CAS 1323966-34-2)

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-methoxybenzylamine, a substituted benzylamine building block with significant potential in medicinal chemistry and materials science. Given the limited specific literature on this compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, a proposed synthetic route with mechanistic insights, analytical characterization, potential applications, and essential safety protocols.

Introduction and Molecular Overview

4-Chloro-2-fluoro-3-methoxybenzylamine is a polysubstituted aromatic amine. Its structure is characterized by a benzylamine core with a unique substitution pattern on the phenyl ring: a chlorine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 3. This combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, along with their specific regiochemistry, imparts distinct electronic and steric properties to the molecule.[1] Such halogenated and methoxy-substituted scaffolds are prevalent in a wide range of biologically active compounds, making this benzylamine a valuable intermediate for synthetic chemistry.[2]

The primary amine functionality serves as a key nucleophilic handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical and Structural Data

A summary of the key physicochemical properties for 4-Chloro-2-fluoro-3-methoxybenzylamine is presented below. These values are primarily computed and serve as a reliable estimation for experimental design.

| Property | Value | Source |

| CAS Number | 1323966-34-2 | [1] |

| Molecular Formula | C₈H₉ClFNO | [1] |

| Molecular Weight | 189.61 g/mol | [1] |

| IUPAC Name | (4-Chloro-2-fluoro-3-methoxyphenyl)methanamine | [1] |

| Appearance | Predicted: Solid or liquid | - |

| Boiling Point | Predicted: ~250-300 °C | - |

| Melting Point | Not available | - |

| Density | Predicted: ~1.3 g/cm³ | - |

Molecular Structure:

Caption: 2D structure of 4-Chloro-2-fluoro-3-methoxybenzylamine.

Proposed Synthesis and Mechanistic Rationale

Workflow Overview

The overall strategy involves the synthesis of the key aldehyde intermediate followed by its conversion to the target benzylamine.

Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-3-methoxybenzylamine.

Step 1 & 2: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

The precursor aldehyde is a specialty chemical itself. Its synthesis could be approached from commercially available substituted toluenes or phenols, involving steps like electrophilic chlorination and side-chain oxidation. For instance, a patent describes the synthesis of the related 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole, indicating the feasibility of constructing this substitution pattern.[3] The conversion of a related benzoic acid to the aldehyde is also a standard transformation.[4][5]

Step 3: Reductive Amination (Key Step)

Reductive amination is a robust and widely used method for forming C-N bonds.[6] The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate from the reaction of the aldehyde with an amine source (e.g., ammonia or ammonium acetate), which is then reduced in situ to the desired primary amine.

Mechanism Causality: The choice of reducing agent is critical for the success of this one-pot reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A preferred reagent. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate. Its steric bulk and mild reactivity often lead to cleaner reactions with fewer side products.[7]

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. It is stable under mildly acidic conditions (pH 4-6) which favor iminium ion formation. However, its high toxicity (due to the potential release of HCN) makes it less desirable.[7]

-

Sodium Borohydride (NaBH₄): A powerful reducing agent that can reduce both the starting aldehyde and the imine. To use it effectively, the imine must be pre-formed before the addition of NaBH₄, making it a two-step process rather than a one-pot reaction.[7]

Self-Validating Experimental Protocol (Representative)

This protocol is a representative procedure based on standard reductive amination methodologies.[6][8] Researchers should perform initial small-scale trials to optimize conditions.

Objective: To synthesize 4-Chloro-2-fluoro-3-methoxybenzylamine from 4-chloro-2-fluoro-3-methoxybenzaldehyde.

Materials:

-

4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)

-

Ammonium acetate (10 equiv) or Ammonia in Methanol (7N solution, 20 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

To a dry, round-bottomed flask under an inert atmosphere (e.g., Nitrogen), add 4-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 equiv) and anhydrous DCM.

-

Add the amine source (e.g., ammonium acetate, 10 equiv). Stir the suspension at room temperature for 30 minutes. The causality here is to allow for the initial equilibrium formation of the imine/iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The addition may cause some effervescence.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with fresh DCM.

-

Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and filter through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to afford the pure 4-Chloro-2-fluoro-3-methoxybenzylamine.

Analytical Characterization Profile

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The following are predicted data based on the structure and known effects of the substituents.[9][10][11]

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons (2H): Two doublets in the range of δ 6.8-7.5 ppm, showing coupling to each other and to the ¹⁹F nucleus. - Benzylic Protons (-CH₂-): A singlet or doublet (if coupled to NH₂) around δ 3.8-4.2 ppm. - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm. - Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (exchangeable with D₂O). |

| ¹³C NMR | - Aromatic Carbons: 6 signals in the aromatic region (δ 110-160 ppm), with C-F and C-Cl bonds influencing chemical shifts and showing characteristic C-F coupling. - Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm. - Methoxy Carbon (-OCH₃): A signal around δ 56 ppm. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely in the range of δ -110 to -130 ppm, showing coupling to adjacent aromatic protons.[12] |

| Mass Spec. (ESI-MS) | [M+H]⁺: Predicted at m/z 190.0381. The presence of the chlorine atom will be evident from the characteristic M+2 isotopic pattern (approx. 3:1 ratio for [M+H]⁺:[M+2+H]⁺). |

| IR Spectroscopy | - N-H Stretch: Two characteristic bands for a primary amine in the 3300-3400 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. - C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹. - C-F Stretch: A strong band in the 1100-1200 cm⁻¹ region. |

Reactivity and Potential Research Applications

The utility of 4-Chloro-2-fluoro-3-methoxybenzylamine lies in its potential as a versatile building block for more complex molecules.

-

Nucleophilic Reactions: The primary amine is a potent nucleophile, readily participating in reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), alkylation, and condensation with carbonyls to form Schiff bases.[13]

-

Pharmaceutical Intermediate: Substituted benzylamines are foundational components in a vast array of pharmaceuticals. The specific halogen and methoxy substitution pattern can modulate properties like metabolic stability, binding affinity to biological targets, and membrane permeability.[2] This compound could serve as a key intermediate for novel inhibitors, receptor ligands, or other therapeutic agents.

-

Agrochemicals and Materials Science: The unique electronic properties conferred by the substituents may also be leveraged in the synthesis of novel agrochemicals or functional organic materials.

Safety, Handling, and Storage

As a substituted benzylamine, this compound should be handled with appropriate caution. It is predicted to be corrosive and harmful if swallowed or in contact with skin.[14][15]

| Safety Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[15] | To prevent skin and eye contact with the potentially corrosive and absorbable substance. |

| Handling | All manipulations should be performed in a well-ventilated chemical fume hood.[16] | To avoid inhalation of potentially harmful vapors or aerosols. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[16] | To ensure chemical stability and prevent hazardous reactions. |

| Spill Management | Absorb small spills with an inert material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow emergency procedures. Neutralize residue with a weak acid solution if appropriate, and dispose of waste in accordance with local regulations.[17][18] | To safely contain and neutralize the hazardous material, preventing environmental contamination and exposure. |

| First Aid | Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. In all cases, seek immediate medical attention.[14] | To mitigate immediate harm from exposure. |

Conclusion

4-Chloro-2-fluoro-3-methoxybenzylamine is a promising chemical intermediate whose value is derived from its unique polysubstituted aromatic structure. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established, authoritative chemical principles. Its potential for derivatization makes it a molecule of interest for researchers in drug discovery and synthetic chemistry, poised to serve as a key building block for the next generation of functional molecules.

References

- Apollo Scientific. (2022, September 16).

- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed.

- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS.

- Santa Cruz Biotechnology. (n.d.).

- Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal.

- CDH Fine Chemical. (n.d.).

- Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. (n.d.). Canadian Science Publishing.

- Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. (2021, February 6).

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. (n.d.). Journal of the American Chemical Society.

- 4-Chloro-2-fluoro-3-methoxybenzylamine | 1323966-34-2. (n.d.). Benchchem.

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis.

- Benzene, 1-chloro-4-fluoro-. (n.d.). PubChem.

- Application Note – Reductive Amin

- Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). The Royal Society of Chemistry.

- 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Chloro-3-methoxybenzaldehyde. (n.d.). Chem-Impex.

- High resolution NMR spectra of some tri-substituted benzenes. (2025, August 10).

- Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C

- Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. (n.d.). Benchchem.

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Process for synthesizing chiral methoxybenzylamine. (n.d.).

- 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. (n.d.). Guidechem.

- 4-Fluoro-3-methoxybenzaldehyde. (n.d.). PubChem.

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.

- Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2025, August 6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. iris.unito.it [iris.unito.it]

- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzylamine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-methoxybenzylamine is a substituted benzylamine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts distinct electronic and steric properties that influence its reactivity and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and insights into its potential applications.

Molecular Structure and Properties

The molecular structure of 4-Chloro-2-fluoro-3-methoxybenzylamine is characterized by a benzylamine core with three substituents on the aromatic ring. The IUPAC name for this compound is (4-chloro-2-fluoro-3-methoxyphenyl)methanamine.

Molecular Structure Diagram:

Caption: 2D structure of 4-Chloro-2-fluoro-3-methoxybenzylamine.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFNO | [1][2] |

| Molecular Weight | 189.615 g/mol | [1] |

| CAS Number | 1323966-34-2 | [1] |

| IUPAC Name | (4-chloro-2-fluoro-3-methoxyphenyl)methanamine | [1] |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthetic Pathway

A plausible and efficient synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine can be envisioned starting from the commercially available 4-chloro-2-fluoro-3-methoxybenzoic acid. The synthesis involves two key steps: conversion of the carboxylic acid to a benzamide, followed by reduction to the target benzylamine.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine.

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide

The initial step involves the conversion of 4-chloro-2-fluoro-3-methoxybenzoic acid to its corresponding amide. This can be achieved through various standard amidation procedures. A common and effective method is the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 4-chloro-2-fluoro-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Ammonia Reaction: Once the acid chloride formation is complete, cool the reaction mixture to 0 °C and add an excess of aqueous ammonium hydroxide (NH₄OH) dropwise.

-

Workup and Isolation: Stir the mixture vigorously for 1-2 hours. The resulting precipitate, 4-chloro-2-fluoro-3-methoxybenzamide, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 4-Chloro-2-fluoro-3-methoxybenzamide to 4-Chloro-2-fluoro-3-methoxybenzylamine

The final step is the reduction of the amide to the target primary amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) are commonly employed for this purpose.

Experimental Protocol (using LiAlH₄):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

-

Amide Addition: Add a solution of 4-chloro-2-fluoro-3-methoxybenzamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-2-fluoro-3-methoxybenzylamine.

Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2-fluoro-3-methoxybenzylamine is governed by the interplay of the electronic effects of its substituents.

-

Nucleophilicity of the Amine: The benzylamine moiety is a primary amine, making it a good nucleophile. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring slightly decrease the electron density on the nitrogen atom, thereby modulating its basicity and nucleophilicity compared to unsubstituted benzylamine.

-

Aromatic Ring Reactivity: The benzene ring is substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This complex substitution pattern influences its susceptibility to electrophilic aromatic substitution reactions. The positions for further substitution will be directed by the combined activating and deactivating effects of the existing groups.

-

Influence of Fluorine: The ortho-fluoro group can influence the conformation of the molecule and may participate in hydrogen bonding, which can affect its binding to biological targets.

Potential Applications in Research and Development

Substituted benzylamines are prevalent scaffolds in drug discovery and agrochemical research. While specific applications of 4-Chloro-2-fluoro-3-methoxybenzylamine are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Intermediates: Benzylamine derivatives are key components in a wide range of pharmaceuticals. The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates with potential activities as enzyme inhibitors or receptor modulators. For instance, similar structures have been investigated for their potential as antidepressants.[3]

-

Agrochemicals: The presence of halogen and methoxy substituents is common in agrochemicals. This compound could serve as a precursor for the synthesis of novel herbicides or pesticides.

-

Materials Science: The amine functionality allows for its incorporation into polymers and other materials to modify their properties, such as thermal stability or surface characteristics.

Analytical Characterization

The identity and purity of synthesized 4-Chloro-2-fluoro-3-methoxybenzylamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons (with splitting due to fluorine coupling), the benzylic CH₂ group, the NH₂ protons, and the methoxy group protons.

-

¹³C NMR: Will display distinct signals for each of the eight carbon atoms in the molecule.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Safety and Handling

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChemLite. 4-chloro-2-fluoro-3-methoxybenzamide. [Link]

Sources

"4-Chloro-2-fluoro-3-methoxybenzylamine" synthesis precursors and reagents

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-fluoro-3-methoxybenzylamine, a substituted benzylamine derivative of interest to researchers in medicinal chemistry and drug development. The primary focus of this document is a robust and well-documented two-stage synthetic strategy commencing from a commercially available precursor. This guide emphasizes the chemical principles, experimental causality, and practical considerations for each synthetic step. Detailed protocols, comparative data, and process-flow visualizations are included to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

4-Chloro-2-fluoro-3-methoxybenzylamine is a polysubstituted aromatic building block whose utility lies in the precise spatial and electronic arrangement of its functional groups. The combination of a reactive primary amine with a halogenated, electronically modified phenyl ring makes it a valuable intermediate for introducing specific pharmacophores into larger molecules.

The synthesis of such a target requires a regioselective approach to functionalize the aromatic core. This guide will detail the most field-proven synthetic strategy: a Directed ortho-Metalation (DoM) followed by Reductive Amination . This pathway offers excellent control over isomer formation and proceeds through well-understood, high-yielding transformations.

A secondary potential route, the reduction of the corresponding benzonitrile, is also considered. However, the synthesis of the nitrile precursor is less direct, making the reductive amination pathway the preferred method for laboratory-scale synthesis.

Preferred Synthetic Pathway: Directed Metalation and Reductive Amination

The most logical and efficient synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine involves two key transformations:

-

Formylation of a Precursor : Synthesis of the key intermediate, 4-chloro-2-fluoro-3-methoxybenzaldehyde, via Directed ortho-Metalation (DoM).

-

Reductive Amination : Conversion of the aldehyde to the target primary amine.

This overall strategy is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde via Directed ortho-Metalation

Expertise & Causality:

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] It leverages a "Directing Metalation Group" (DMG) which coordinates to an organolithium base (typically n-butyllithium), delivering the deprotonation to the adjacent ortho position.[2][3]

In the case of our precursor, 2-chloro-6-fluoroanisole , the methoxy group (-OCH₃) serves as the primary DMG. The organolithium base, n-BuLi, forms a complex with the Lewis basic oxygen atom. This proximity dramatically increases the kinetic acidity of the ortho protons, allowing for their selective removal. While two ortho positions exist (C3 and C4 relative to the chlorine), deprotonation occurs at the C4 position (between the chlorine and fluorine atoms). This regioselectivity is confirmed by analogous syntheses of the corresponding boronic acid from the same precursor.[4] The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a suitable electrophile. For the synthesis of an aldehyde, N,N-dimethylformamide (DMF) is an excellent and widely used formylating agent.

Experimental Protocol:

Materials and Reagents:

-

2-Chloro-6-fluoroanisole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-6-fluoroanisole (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Litiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching & Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-chloro-2-fluoro-3-methoxybenzaldehyde.

Stage 2: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine via Reductive Amination

Expertise & Causality:

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.[5] The process involves two key steps that can often be performed in a single pot: the formation of an imine (or iminium ion) intermediate, followed by its reduction to an amine.

For the synthesis of a primary amine, the aldehyde is treated with an ammonia source. The choice of reducing agent is critical for the success of a one-pot reaction. Sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde.[5] A more selective reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) , is therefore preferred.[5][6] These reagents are less reactive and will selectively reduce the protonated iminium ion intermediate much faster than the neutral aldehyde, thus preventing premature reduction of the starting material and maximizing the yield of the desired amine.[5]

Experimental Protocol:

Materials and Reagents:

-

4-Chloro-2-fluoro-3-methoxybenzaldehyde

-

Ammonia in methanol (7 N solution)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask containing a solution of 4-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10-20 eq).

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes, controlling any effervescence. Alternative: If using NaBH₃CN (1.5 eq), it can often be added at the beginning with the ammonia source in a true one-pot fashion.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (DCM) and water.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be further purified by column chromatography or crystallization if necessary.

Alternative Synthetic Pathway: Nitrile Reduction

An alternative approach involves the reduction of a benzonitrile precursor, 4-chloro-2-fluoro-3-methoxybenzonitrile .

Caption: Conceptual workflow for the nitrile reduction pathway.

This route is theoretically sound; however, it presents significant challenges at the precursor synthesis stage. The preparation of the required polysubstituted benzonitrile is not trivial and typically requires a multi-step sequence (e.g., Sandmeyer reaction from a corresponding aniline), which may suffer from lower overall yields and the use of hazardous reagents.

Once the nitrile is obtained, its reduction to the primary amine can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄).[4]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as precursor availability, scalability, and safety.

| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction |

| Precursor Availability | Starts from commercially available 2-chloro-6-fluoroanisole. | Precursor nitrile is not readily available and requires synthesis. |

| Number of Steps | 2 key stages from a known precursor. | Potentially 3+ stages, including nitrile synthesis. |

| Regioselectivity | Excellent; controlled by Directed ortho-Metalation. | Dependent on the regioselectivity of the nitrile synthesis. |

| Reagent Safety | Requires handling of pyrophoric n-BuLi. Reductive amination reagents are relatively safe. | Nitrile synthesis may involve toxic cyanide salts. Reduction may use flammable H₂ gas or highly reactive LiAlH₄. |

| Overall Yield | Generally high-yielding steps. | Overall yield is likely lower due to the additional steps for nitrile synthesis. |

| Scalability | DoM can be challenging to scale-up due to cryogenic temperatures and handling of n-BuLi. | Catalytic hydrogenation is highly scalable. |

References

-

Directed ortho metalation (DoM). Organic Chemistry Portal. [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Directed ortho metalation. Grokipedia. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 4-Chloro-2-fluoro-3-methoxybenzylamine: A Technical Guide

Introduction

4-Chloro-2-fluoro-3-methoxybenzylamine is a substituted aromatic amine with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its specific substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group on the benzylamine core—imparts unique electronic and steric properties that are of interest to researchers in drug discovery and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Spectroscopic Overview

The structure of 4-Chloro-2-fluoro-3-methoxybenzylamine, with its distinct substituents, gives rise to a unique spectroscopic fingerprint. The following sections will detail the predicted data for each major spectroscopic technique.

Caption: Molecular Structure of 4-Chloro-2-fluoro-3-methoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 4-Chloro-2-fluoro-3-methoxybenzylamine are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methoxy, and amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom will introduce characteristic splitting patterns (H-F coupling).

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2-fluoro-3-methoxybenzylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |

| ~7.1-7.3 | Doublet of doublets (dd) | 1H | Ar-H (H-6) | This proton is ortho to the chlorine and meta to the fluorine, leading to a downfield shift. It will be split by the adjacent aromatic proton (H-5) and will also show a smaller coupling to the fluorine atom. |

| ~6.9-7.1 | Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is ortho to the benzylamine group and ortho to the chlorine. It will be split by the adjacent aromatic proton (H-6) and will also show coupling to the fluorine atom. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons are not coupled to other protons and will appear as a sharp singlet. |

| ~3.8 | Singlet | 2H | -CH₂NH₂ | The methylene protons are adjacent to the aromatic ring and the amine group. Their chemical shift is influenced by both. |

| ~1.5-2.0 | Broad Singlet | 2H | -NH₂ | The amine protons typically appear as a broad singlet and their chemical shift can vary with solvent and concentration due to hydrogen bonding. |

Predictions are based on additive models for substituted benzenes and analysis of related compounds such as 3-methoxybenzylamine.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The fluorine atom will cause significant splitting of the carbon signals (C-F coupling), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2-fluoro-3-methoxybenzylamine

| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment | Rationale |

| ~150-155 | Doublet (¹JCF ≈ 240-250) | C-2 (C-F) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield. |

| ~145-150 | Doublet (²JCF ≈ 20-30) | C-3 (C-OCH₃) | This carbon is two bonds away from the fluorine, resulting in a smaller coupling constant. The methoxy group also shifts it downfield. |

| ~135-140 | Singlet | C-1 (C-CH₂NH₂) | The ipso-carbon attached to the benzylamine group. |

| ~125-130 | Doublet (³JCF ≈ 5-10) | C-4 (C-Cl) | This carbon is three bonds away from the fluorine and will exhibit a small coupling. |

| ~120-125 | Doublet (²JCF ≈ 15-25) | C-6 | This carbon is two bonds away from the fluorine, showing a moderate coupling constant. |

| ~115-120 | Doublet (³JCF ≈ 3-5) | C-5 | This carbon is three bonds away from the fluorine, resulting in a small coupling. |

| ~56 | Singlet | -OCH₃ | The methoxy carbon typically appears in this region. |

| ~45 | Singlet | -CH₂NH₂ | The benzylic carbon is expected in this upfield region. |

Predicted C-F coupling constants are based on typical values for fluorinated aromatic compounds.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 4-Chloro-2-fluoro-3-methoxybenzylamine will show characteristic absorption bands for the amine, aromatic ring, and other functional groups.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2-fluoro-3-methoxybenzylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (-CH₂, -OCH₃) |

| 1600-1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O stretch | Aryl Ether (-OCH₃) |

| 1100-1000 | Strong | C-F stretch | Aryl Fluoride |

| 800-600 | Strong | C-Cl stretch | Aryl Chloride |

Characteristic IR absorption ranges are based on standard correlation tables and data from similar compounds like benzylamine.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-2-fluoro-3-methoxybenzylamine, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 189. The presence of the chlorine-37 isotope will result in an M+2 peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak.[8]

-

Major Fragmentation Pathways:

-

Loss of NH₂: A common fragmentation for primary amines is the loss of the amino radical, leading to a fragment at m/z 173.

-

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the methylene group is a characteristic fragmentation for benzylamines. This would lead to the formation of a tropylium-like ion. The primary fragmentation is often the loss of NH₃ from the protonated molecule in ESI-MS, leading to a fragment at m/z 172.[9][10]

-

Loss of CH₂O: Loss of formaldehyde from the methoxy group is another plausible fragmentation pathway.

-

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

The following are general, standard operating procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-fluoro-3-methoxybenzylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 4-Chloro-2-fluoro-3-methoxybenzylamine. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive and scientifically sound set of expected spectral features has been compiled. These predictions offer a valuable reference for researchers, aiding in the identification, characterization, and quality control of this important chemical intermediate. The provided experimental protocols serve as a practical starting point for the acquisition of high-quality spectroscopic data.

References

-

PubChem. 4-Methoxybenzylamine. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzaldehyde. [Link]

-

Leah4sci. H-NMR Predicting Molecular Structure Using Formula + Graph. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. [Link]

-

PubChem. 3-Methoxybenzylamine. [Link]

-

PubChem. 4-Chloro-3-methoxybenzaldehyde. [Link]

-

ACS Publications. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

-

PubChem. 2-Chloro-4-fluorotoluene. [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]

-

Jasperse, J. Chem 360 Ch. 13 Notes. Spectroscopy. [Link]

-

NIST. Benzylamine. [Link]

-

Chemistry LibreTexts. 16: Multinuclear. [Link]

-

Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

-

Orbital: The Electronic Journal of Chemistry. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

-

NIST. 3-Methoxybenzylamine. [Link]

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

ResearchGate. Mass spectrum of 4-chlorotoluene. [Link]

-

Kwan, E. E. Lecture 3: Coupling Constants. [Link]

Sources

- 1. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 2. 3-Methoxybenzylamine | C8H11NO | CID 21156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"4-Chloro-2-fluoro-3-methoxybenzylamine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-methoxybenzylamine is a substituted aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzyl moiety, imparts a distinct combination of electronic and steric properties. This guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, expected reactivity, and safety considerations for this compound, tailored for professionals in research and drug development. The strategic incorporation of halogen atoms and a methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for the design of novel therapeutic agents.

Physicochemical Properties

Due to the limited availability of experimental data for 4-Chloro-2-fluoro-3-methoxybenzylamine, the following table presents a combination of data from supplier safety data sheets and predicted values from computational models. These predictions are based on the compound's structure and data from analogous molecules.

| Property | Value (Predicted/Supplier Data) | Source |

| CAS Number | 1323966-34-2 | , |

| Molecular Formula | C₈H₉ClFNO | N/A |

| Molecular Weight | 189.62 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (inferred). | N/A |

| pKa (amine) | ~8.5 - 9.5 (estimated) | N/A |

Synthesis and Purification

A plausible synthetic route to 4-Chloro-2-fluoro-3-methoxybenzylamine involves the reductive amination of the corresponding benzaldehyde. This common and efficient method is widely used for the preparation of benzylamines.

Caption: Proposed synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

4-Chloro-2-fluoro-3-methoxybenzaldehyde

-

Ammonia (7N solution in methanol)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Imine Formation:

-

To a solution of 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1 equivalent) in anhydrous methanol, add a 7N solution of ammonia in methanol (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add titanium(IV) isopropoxide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Method A (Sodium Borohydride): Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Method B (Catalytic Hydrogenation): Transfer the imine-containing solution to a hydrogenation vessel. Add 10% Palladium on carbon (5-10 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Filter the mixture through a pad of celite to remove any inorganic salts or the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Chloro-2-fluoro-3-methoxybenzylamine.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Chemical Properties and Reactivity

The reactivity of 4-Chloro-2-fluoro-3-methoxybenzylamine is governed by the interplay of the electronic and steric effects of its substituents and the inherent nucleophilicity of the primary amine.

Electronic Effects of Substituents

The substituents on the aromatic ring significantly modulate its reactivity:

-

-Cl (Chloro): The chlorine atom is an electronegative group that exerts a deactivating inductive effect (-I) by withdrawing electron density from the aromatic ring. It also has a weak resonance donating effect (+M) due to its lone pairs, but the inductive effect generally dominates.

-

-F (Fluoro): Similar to chlorine, fluorine is highly electronegative and has a strong deactivating inductive effect (-I). It also possesses a resonance donating effect (+M).

-

-OCH₃ (Methoxy): The methoxy group is a strong activating group. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom.

Overall, the combined electronic effects of these substituents make the aromatic ring electron-deficient compared to unsubstituted benzene, which will influence its susceptibility to electrophilic aromatic substitution.

Reactivity of the Benzylamine Moiety

The primary amine group is a nucleophilic center due to the lone pair of electrons on the nitrogen atom.

Caption: General nucleophilic reactivity of a benzylamine with an electrophile.

-

Nucleophilic Substitution: The amine can readily participate in nucleophilic substitution reactions with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form secondary amines, amides, and sulfonamides, respectively. The rate of these reactions will be influenced by the steric hindrance around the nitrogen atom. The ortho-fluoro and methoxy groups may provide some steric hindrance, potentially slowing down the reaction rate compared to an unsubstituted benzylamine.[1]

-

Basicity: The benzylamine is expected to be a moderately strong base, with a pKa of its conjugate acid likely in the range of 8.5 to 9.5. The electron-withdrawing substituents on the ring will slightly decrease the basicity compared to an unsubstituted benzylamine.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

-

Aromatic Protons (δ 6.8 - 7.5 ppm): Two protons on the aromatic ring are expected. Their chemical shifts and coupling patterns will be influenced by the surrounding chloro, fluoro, and methoxy groups.

-

Methylene Protons (-CH₂-) (δ 3.8 - 4.2 ppm): A singlet or a doublet (if coupled to the NH₂ protons) corresponding to the two benzylic protons.

-

Methoxy Protons (-OCH₃) (δ 3.7 - 4.0 ppm): A singlet corresponding to the three protons of the methoxy group.

-

Amine Protons (-NH₂) (δ 1.5 - 2.5 ppm): A broad singlet corresponding to the two amine protons. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (δ 110 - 160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to fluorine will show C-F coupling.

-

Methylene Carbon (-CH₂-) (δ 40 - 50 ppm): A single peak for the benzylic carbon.

-

Methoxy Carbon (-OCH₃) (δ 55 - 65 ppm): A single peak for the methoxy carbon.

Safety and Handling

Based on the safety data sheets of structurally similar compounds, 4-Chloro-2-fluoro-3-methoxybenzylamine should be handled with care.[2][3][4][5][6]

-

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

4-Chloro-2-fluoro-3-methoxybenzylamine is a promising chemical intermediate with a unique substitution pattern that makes it an attractive building block for the synthesis of complex molecules, particularly in the field of drug discovery. While experimental data on its physical and chemical properties are scarce, this guide provides a comprehensive overview based on established chemical principles and predictive models. Researchers and scientists working with this compound should exercise appropriate caution and adhere to standard laboratory safety procedures. The synthetic and reactivity information provided herein offers a solid foundation for its application in the development of novel chemical entities.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Methoxybenzylamine.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Nitro-1-chlorobenzo-4-trifluoride.

- Fisher Scientific. (2025, September 17). Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-.

- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Chloro-2-fluoro-3-methoxybenzylamine.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

Sources

Unlocking New Chemical Space: A Technical Guide to the Potential Research Applications of 4-Chloro-2-fluoro-3-methoxybenzylamine

Introduction: A Novel Building Block for Advanced Synthesis

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. The careful placement of specific functional groups on a core scaffold can profoundly influence a molecule's physicochemical properties, biological activity, and synthetic utility. This guide introduces 4-Chloro-2-fluoro-3-methoxybenzylamine , a polysubstituted aromatic amine poised as a versatile and largely unexplored intermediate for the synthesis of novel compounds. Its unique substitution pattern—a confluence of a chloro group, a fluoro atom, and a methoxy moiety on a benzylamine framework—offers a rich tapestry of electronic and steric properties for exploitation in medicinal chemistry, agrochemicals, and materials science. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the rationale behind its molecular architecture and exploring its potential applications as a key synthetic intermediate.

Molecular Architecture and Physicochemical Rationale

The potential of 4-Chloro-2-fluoro-3-methoxybenzylamine as a synthetic building block is best understood by dissecting the contribution of each substituent to the overall properties of the molecule.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-methoxybenzylamine and Related Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Chloro-2-fluoro-3-methoxybenzylamine | 1323966-34-2 | C₈H₉ClFNO | 190.61 | Not Reported |

| 4-Chloro-2-fluoro-3-methoxybenzaldehyde | Not Available | C₈H₆ClFO₂ | 188.58 | Not Reported |

| 4-Chloro-2-fluoro-3-methoxybenzonitrile | Not Available | C₈H₅ClFNO | 185.59 | Not Reported |

| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 | C₇H₇BClFO₃ | 204.39 | Not Reported |

The strategic combination of these substituents provides a unique handle for chemists:

-

The Benzylamine Core: The primary amine of the benzylamine moiety is a versatile nucleophile, readily participating in a wide array of chemical transformations. It serves as a key anchoring point for building more complex molecular architectures through reactions such as amidation, alkylation, and reductive amination. The benzyl group itself offers a stable, hydrophobic scaffold.[1][2]

-

The "Magic Chloro" Effect: The chlorine atom at the 4-position significantly influences the electronic properties of the aromatic ring. As an electron-withdrawing group, it can enhance the acidity of the benzylic protons and modulate the pKa of the amine. In drug design, chlorine substitution has been observed to lead to remarkable improvements in potency and favorable alterations in pharmacokinetic profiles, an effect sometimes referred to as the "magic chloro" effect.[3][4][5]

-

The Power of Fluorine: The fluorine atom at the 2-position introduces a strong electronegative element that can alter the molecule's conformation, pKa, and metabolic stability.[6][7][8] The C-F bond is exceptionally strong, and its introduction at sterically hindered positions can block metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[9] Furthermore, fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to biological targets.[7]

-

The Modulating Methoxy Group: The methoxy group at the 3-position is a common feature in natural products and approved drugs.[10] It can act as a hydrogen bond acceptor and influence the molecule's solubility and lipophilicity.[11] Its presence can also direct further electrophilic aromatic substitution reactions if desired. Metabolically, the methoxy group can be a site for O-demethylation, which can be a strategic consideration in prodrug design.[11]

Potential Research Applications

The unique combination of functional groups in 4-Chloro-2-fluoro-3-methoxybenzylamine opens up a wide range of potential research applications.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted benzylamines are a cornerstone of many approved drugs.[1] 4-Chloro-2-fluoro-3-methoxybenzylamine can serve as a key starting material for the synthesis of compound libraries targeting a variety of biological targets.

-

Kinase Inhibitors: The benzylamine moiety can be readily elaborated to form scaffolds that interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases. The specific substitution pattern can be exploited to achieve selectivity and potency.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The benzylamine scaffold can be incorporated into ligands that modulate the activity of GPCRs involved in neurotransmission, metabolism, and immune responses.

-

Enzyme Inhibitors: The primary amine can be used to introduce pharmacophores that interact with the active sites of enzymes such as monoamine oxidases (MAOs) or other metabolic enzymes.

dot

Caption: Synthetic pathways from 4-Chloro-2-fluoro-3-methoxybenzylamine.

Agrochemicals: Designing Next-Generation Crop Protection

The discovery of new and effective herbicides and pesticides is crucial for global food security. The polysubstituted phenyl ring of 4-Chloro-2-fluoro-3-methoxybenzylamine is a feature found in some modern agrochemicals. For instance, related structures like (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid are intermediates in the synthesis of herbicides.[12] This suggests that derivatives of the title compound could be explored for:

-

Novel Herbicidal Scaffolds: By incorporating the 4-Chloro-2-fluoro-3-methoxybenzylamine core into new molecular architectures, researchers can screen for herbicidal activity against a range of weed species.

-

Fungicide and Insecticide Development: The unique electronic properties of the substituted ring may lead to compounds with potent fungicidal or insecticidal properties.

Materials Science: Building Blocks for Functional Polymers

The primary amine functionality allows for the incorporation of this molecule into polymeric structures. This could lead to the development of new materials with tailored properties, such as:

-

High-Performance Polymers: The halogen and methoxy substituents could enhance thermal stability, flame retardancy, and chemical resistance in polymers like polyamides and polyimides.

-

Functional Coatings and Films: Polymers derived from this benzylamine could be used to create coatings with specific surface properties, such as hydrophobicity or altered refractive indices.

Experimental Protocols: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine

Two plausible synthetic routes to 4-Chloro-2-fluoro-3-methoxybenzylamine are presented below, starting from the corresponding benzonitrile or benzaldehyde. These protocols are based on established chemical transformations for the synthesis of substituted benzylamines.[3][4][6][7][8][13][14][15][16][17]

Route 1: Reduction of 4-Chloro-2-fluoro-3-methoxybenzonitrile

This route involves the synthesis of the benzonitrile intermediate followed by its reduction to the target benzylamine.

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 10. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

A-Technical-Guide-to-4-Chloro-2-fluoro-3-methoxybenzylamine-Derivatives-and-Analogs-in-Modern-Drug-Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-2-fluoro-3-methoxybenzylamine scaffold is a cornerstone building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of potent kinase inhibitors. Its carefully arranged substitution pattern—featuring chloro, fluoro, and methoxy groups—provides a unique combination of steric and electronic properties that chemists can exploit to achieve high target affinity and selectivity. This guide offers an in-depth exploration of the synthesis, derivatization, and application of this crucial intermediate and its analogs. We will dissect the synthetic pathways to the core molecule, detail strategies for its elaboration into complex drug candidates like Crizotinib, analyze structure-activity relationships, and provide actionable experimental protocols for key transformations.

Introduction: The Strategic Importance of the Phenylbenzylamine Core

In the landscape of targeted therapeutics, particularly kinase inhibitors, the precise arrangement of functional groups on aromatic scaffolds is paramount for achieving desired biological activity and pharmacological properties. The 4-chloro-2-fluoro-3-methoxybenzylamine moiety has emerged as a privileged fragment, primarily because it serves as a key component in the structure of several clinically significant drugs.[1][2] Its substitution pattern is not accidental; the interplay between the electron-withdrawing halogen atoms and the electron-donating methoxy group allows for fine-tuning of the molecule's reactivity and its interactions within the ATP-binding pockets of kinases.[3][4]

This guide will focus on:

-

Core Synthesis: Establishing a reliable and scalable synthesis of the 4-chloro-2-fluoro-3-methoxybenzylamine intermediate.

-

Derivatization Strategies: Exploring the chemical transformations used to build complex analogs, with a focus on coupling reactions.

-

Flagship Derivative - Crizotinib: A detailed look at the synthesis and mechanism of action of Crizotinib, a potent ALK/MET/ROS1 inhibitor, as a case study.[5]

-

Structure-Activity Relationship (SAR): Understanding how modifications to the core structure impact kinase inhibition and address challenges like acquired resistance.[6]

-

Experimental Protocols & Data: Providing practical, step-by-step procedures and tabulated data to support laboratory work.

Synthesis of the Core Intermediate: 4-Chloro-2-fluoro-3-methoxybenzylamine

The synthesis of the title benzylamine is typically achieved via a two-step process starting from the corresponding benzaldehyde. This approach is efficient and amenable to scale-up.

Synthetic Pathway Overview

The most common route involves the reductive amination of 4-chloro-2-fluoro-3-methoxybenzaldehyde. This process first forms an imine intermediate with an ammonia source, which is then reduced in situ to the desired primary amine.

Caption: General workflow for synthesizing the core benzylamine intermediate.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of the benzylamine intermediate.

Objective: To synthesize 4-chloro-2-fluoro-3-methoxybenzylamine from 4-chloro-2-fluoro-3-methoxybenzaldehyde.

Materials:

-

Ammonium acetate (NH₄OAc)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)[10]

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol.

-

Imine Formation: Add ammonium acetate (approx. 10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath (0 °C). Cautiously add sodium borohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Causality Note: The slow addition of NaBH₄ is crucial to control the exothermic reaction and prevent the reduction of the starting aldehyde before imine formation is complete. STAB can be used in a non-protic solvent like DCM as a milder alternative that does not reduce the aldehyde.[10]

-

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding 1N HCl until the effervescence ceases.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and ethyl acetate. Basify the aqueous layer with a saturated solution of NaHCO₃ until pH > 8. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxybenzylamine.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Derivatization and Key Analogs: The Path to Kinase Inhibitors